molecular formula C14H11N3OS B2533520 (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 2035003-80-4

(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2533520
CAS No.: 2035003-80-4
M. Wt: 269.32
InChI Key: VSASPBITFVNWAX-ONEGZZNKSA-N
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Description

(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine ring fused with a thiophene ring and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the enamide group: The final step involves the condensation of the intermediate with an appropriate amide or amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the enamide group to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups attached to the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is studied for its potential therapeutic applications. It may be explored as a treatment for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. It may also be used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

(2E)-N-{pyrazolo[1,5-a]pyridin-5-yl}-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine ring, a thiophene ring, and an enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-pyrazolo[1,5-a]pyridin-5-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSASPBITFVNWAX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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